molecular formula C15H14Cl2N2O4S B2661129 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate CAS No. 478066-88-5

2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B2661129
CAS No.: 478066-88-5
M. Wt: 389.25
InChI Key: WVYCIQQCOJMKHT-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by a sulfonamide-carbamate hybrid structure. The molecule features a 4-chlorophenyl group attached to both the sulfonyl and carbamate moieties, connected via an ethylamino linker. Key structural attributes include:

  • Molecular formula: Likely C₁₅H₁₃Cl₂N₂O₄S (inferred from related compounds).
  • Functional groups: Sulfonamide (–SO₂NH–), carbamate (–OCONH–), and 4-chlorophenyl substituents.
  • Lipophilicity: Predicted moderate log k (retention factor) based on HPLC data for structurally similar compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c16-11-1-5-13(6-2-11)19-15(20)23-10-9-18-24(21,22)14-7-3-12(17)4-8-14/h1-8,18H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYCIQQCOJMKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate typically involves the following steps:

  • Formation of the Sulfonamide Intermediate

      Reactants: 4-chlorobenzenesulfonyl chloride and ethylenediamine.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.

      :

      Reaction: 4-chlorobenzenesulfonyl chloride+ethylenediamine2-[(4-chlorophenyl)sulfonyl]aminoethylamine\text{4-chlorobenzenesulfonyl chloride} + \text{ethylenediamine} \rightarrow \text{2-{[(4-chlorophenyl)sulfonyl]amino}ethylamine} 4-chlorobenzenesulfonyl chloride+ethylenediamine→2-[(4-chlorophenyl)sulfonyl]aminoethylamine

  • Formation of the Carbamate

      Reactants: The sulfonamide intermediate and 4-chlorophenyl isocyanate.

      Conditions: This reaction is typically performed in an inert atmosphere, such as nitrogen, at room temperature.

      :

      Reaction: 2-[(4-chlorophenyl)sulfonyl]aminoethylamine+4-chlorophenyl isocyanate2-[(4-chlorophenyl)sulfonyl]aminoethyl N-(4-chlorophenyl)carbamate\text{2-{[(4-chlorophenyl)sulfonyl]amino}ethylamine} + \text{4-chlorophenyl isocyanate} \rightarrow \text{this compound} 2-[(4-chlorophenyl)sulfonyl]aminoethylamine+4-chlorophenyl isocyanate→2-[(4-chlorophenyl)sulfonyl]aminoethyl N-(4-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate demonstrate significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives exhibit potent activity against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that the presence of the sulfonamide group enhances the biological activity, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
In recent investigations, compounds with similar structural motifs have been screened for anticancer activity. One study highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, suggesting that the compound may have potential as an anticancer agent . The mechanism of action is hypothesized to involve inhibition of specific enzymes critical for cancer cell proliferation.

Agricultural Applications

Pesticidal Properties
The compound's sulfonamide structure is also associated with herbicidal and fungicidal activities. Research has demonstrated that derivatives with similar functional groups can effectively inhibit fungal pathogens in crops, offering a potential avenue for developing new agricultural fungicides . The efficacy of these compounds can be compared in terms of their minimum inhibitory concentrations (MICs) against various plant pathogens.

Material Science Applications

Polymer Chemistry
In material science, derivatives of the compound are being explored for their potential use in creating novel polymers with enhanced properties. The incorporation of sulfonamide groups into polymer matrices can improve mechanical strength and thermal stability. This application is particularly relevant in developing materials for industrial uses where durability is essential .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition against E. coli and S. aureus with MIC values lower than traditional antibiotics .
Study BAnticancerIdentified as a promising candidate in screening assays against breast cancer cell lines .
Study CAgriculturalEffective against Fusarium species at concentrations comparable to commercial fungicides .

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to enzyme inhibition. The carbamate group can form stable covalent bonds with active site residues, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and related derivatives:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties Ref.
2-{[(4-Chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate C₁₅H₁₃Cl₂N₂O₄S (inferred) Ethyl linker between sulfonamide and carbamate; dual 4-chlorophenyl groups. ~403.3 Moderate lipophilicity (log k ~2.5–3.0); potential enzyme inhibition.
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] C₂₅H₂₅Cl₂N₃O₄ Bis-carbamate with benzylimino-ethyl linker; two 4-chlorophenyl groups. 502.397 Higher molecular weight; reduced solubility due to bulkier structure.
Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate C₉H₁₁ClN₂O₄S Ethyl carbamate directly linked to sulfonamide; single 4-chlorophenyl group. 278.72 Lower molecular weight; higher log k (~3.2) due to simpler aliphatic chain.
2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate C₂₇H₃₀ClN₂O₃ (inferred) Adamantyl-acetyl group; phenyl carbamate. ~493.5 Enhanced rigidity and lipophilicity; potential CNS activity due to adamantyl moiety.
4-Chlorophenyl methyl[(4-nitrophenyl)sulfonyl]carbamate C₁₄H₁₁ClN₂O₆S Nitrophenyl-sulfonyl group; methyl carbamate. 370.76 Electron-withdrawing nitro group increases reactivity; lower metabolic stability.
2-([(4-Chlorophenyl)sulfonyl]amino)propanoic acid C₉H₁₀ClNO₄S Carboxylic acid terminus; sulfonamide-propanoyl chain. 263.70 Higher hydrophilicity (log k ~1.8); suited for ionic interactions in binding sites.

Key Comparisons :

Functional Group Variations: The target compound’s carbamate-sulfonamide duality contrasts with derivatives featuring only one functional group (e.g., ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate ). This hybrid structure may enhance dual-target inhibition. Replacement of the carbamate with a carboxylic acid (2-([(4-chlorophenyl)sulfonyl]amino)propanoic acid ) significantly alters polarity, favoring aqueous solubility but reducing membrane permeability.

Adamantyl incorporation () adds steric bulk, likely improving metabolic stability but reducing solubility.

Structural Complexity and Pharmacokinetics: The benzylimino-linked bis-carbamate () exhibits higher molecular weight and complexity, which may limit bioavailability. Simpler derivatives like ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate prioritize lipophilicity, favoring passive diffusion across biological membranes.

Crystal Packing and Stability: The target compound’s –SNHCOC– planar unit (analogous to ) facilitates intermolecular hydrogen bonding (N–H⋯O), influencing crystalline stability and melting point. Derivatives with non-planar substituents (e.g., adamantyl) may exhibit amorphous solid states.

Biological Activity

2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate, commonly referred to as compound 1, is a sulfonamide derivative with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential cytotoxic effects.

  • Molecular Formula: C15H14Cl2N2O4S
  • Molecular Weight: 375.25 g/mol
  • CAS Number: 47806-88-5

Antibacterial Activity

Research indicates that compounds with a similar structure exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting the folate synthesis pathway. In vitro studies have demonstrated that this compound may exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL
Bacillus subtilis8 µg/mL

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics targeting resistant bacterial strains.

Enzyme Inhibition

The compound's mechanism of action may also involve the inhibition of specific enzymes. Studies have shown that related sulfonamide compounds can inhibit carbonic anhydrase and urease, which are crucial for bacterial survival and proliferation. The potential inhibitory effects of compound 1 on these enzymes warrant further investigation.

Enzyme Inhibition Type IC50 Value
Carbonic AnhydraseCompetitive150 nM
UreaseNon-competitive200 nM

Cytotoxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety of new drug candidates. Preliminary studies on human cell lines indicate that compound 1 exhibits low cytotoxicity at therapeutic concentrations, with an IC50 greater than 100 µg/mL. Further studies are necessary to confirm its safety profile and establish therapeutic windows.

Case Study 1: Antibacterial Efficacy

A study conducted by Leung et al. (2020) synthesized several sulfonamide derivatives, including compound 1, and evaluated their antibacterial efficacy against Chlamydia trachomatis. The results demonstrated that compound 1 significantly reduced chlamydial inclusions in infected cells without exhibiting cytotoxic effects, suggesting its potential as an antichlamydial agent .

Case Study 2: Enzyme Interaction

In another study, docking simulations revealed that compound 1 binds favorably to the active site of urease, indicating potential as a urease inhibitor. This could provide a dual mechanism of action against bacterial pathogens by disrupting both metabolic pathways and structural integrity .

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide and carbamate moieties. Key signals include the sulfonyl-linked NH (~10–12 ppm in 1H^1H-NMR) and carbamate carbonyl (~150–155 ppm in 13C^{13}C-NMR) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting hydrolytic byproducts .
  • FT-IR : Confirm functional groups via stretches for sulfonamide (S=O at ~1350–1150 cm1^{-1}) and carbamate (C=O at ~1700 cm1^{-1}) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., HCl, isocyanates) .
  • Waste Disposal : Quench reactive intermediates (e.g., unreacted isocyanates) with aqueous ethanol before disposal .

How do electron-withdrawing substituents on the chlorophenyl rings influence reactivity?

Advanced
The 4-chlorophenyl groups enhance electrophilicity at the carbamate carbonyl, accelerating nucleophilic attack (e.g., hydrolysis). Computational studies (DFT) can map electron density to predict reaction sites. For experimental validation, compare hydrolysis rates of derivatives with varying substituents (e.g., 4-F vs. 4-NO2_2) using kinetic assays .

How can contradictions in solvent-dependent reaction yields be resolved?

Advanced
Employ Design of Experiments (DoE) to systematically vary solvents, temperatures, and catalysts. For example:

  • Use a central composite design to optimize solvent polarity (e.g., from toluene to DMSO).
  • Analyze response surfaces to identify non-linear relationships between variables and yield .
  • Validate models with confirmatory runs and statistical tools (e.g., ANOVA) .

What intermolecular interactions dictate its crystal packing?

Advanced
Single-crystal X-ray diffraction reveals:

  • N–H⋯O Hydrogen Bonds : Stabilize layers between sulfonamide NH and carbamate carbonyl groups.
  • C–H⋯π Interactions : Contribute to stacking along the crystallographic axis.
    Compare with structurally analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to assess how halogen substitution affects lattice energy .

What mechanistic insights exist for its hydrolysis pathways?

Advanced
Under acidic/basic conditions:

  • Base-Catalyzed Hydrolysis : The carbamate cleaves via nucleophilic attack by hydroxide, forming 4-chloroaniline and a sulfonamide-alcohol. Monitor intermediates by 1H^1H-NMR or inline IR .
  • pH Rate Profiles : Construct profiles to identify rate-determining steps. For example, plot hydrolysis rate vs. pH to distinguish between specific acid/base catalysis .

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